A Technical Guide to 2-Bromo-5-iodo-1,3-dimethylbenzene for Advanced Research
A Technical Guide to 2-Bromo-5-iodo-1,3-dimethylbenzene for Advanced Research
CAS Number: 689260-53-5
This document provides an in-depth technical overview of 2-bromo-5-iodo-1,3-dimethylbenzene, a key intermediate for researchers, scientists, and professionals in drug development and material science. It covers the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in sophisticated organic synthesis.
Compound Properties and Specifications
2-Bromo-5-iodo-1,3-dimethylbenzene is a dihalogenated aromatic compound whose structure is foundational for the selective introduction of functional groups in multi-step synthetic processes. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 689260-53-5 | |
| Molecular Formula | C₈H₈BrI | [1] |
| Molecular Weight | 310.94 g/mol | [1] |
| IUPAC Name | 2-bromo-5-iodo-1,3-dimethylbenzene | |
| Synonyms | 2-bromo-5-iodo-m-xylene, 2,6-dimethyl-4-iodobromobenzene | |
| Appearance | Solid or liquid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, sealed in dry, dark place |
Crystallographic Data
The crystal structure of 2-bromo-5-iodo-1,3-dimethylbenzene has been determined, providing precise insights into its molecular geometry. In its crystalline form, the non-hydrogen atoms are coplanar.[1]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | |
| Unit Cell Dimensions | a = 16.686(3) Å, b = 7.0640(14) Å, c = 8.2130(16) Å | [1] |
| Volume (V) | 968.1(3) ų | [1] |
| Molecules per unit cell (Z) | 4 | [1] |
Synthesis and Purification
The compound is typically synthesized via a Sandmeyer-type reaction starting from 4-iodo-2,6-dimethylaniline.[1] The general workflow for this synthesis is outlined below.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from published literature for the preparation of the title compound.[1]
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Diazotization: In a flask suitable for reactions in an ice bath, stir a mixture of 4-iodo-2,6-dimethylaniline (5.0 g, 20 mmol), concentrated sulfuric acid (2.23 mL, 40 mmol), and water (100 mL).
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Cool the mixture in an ice bath until the internal temperature is below 278 K (5 °C).
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Slowly add a solution of sodium nitrite (1.44 g, 21 mmol) in water (100 mL) dropwise to the cooled mixture, maintaining the temperature below 278 K.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (2.86 g, 20 mmol) and hydrobromic acid (2.71 mL, 20 mmol).
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Add the cold diazonium salt mixture to the CuBr/HBr solution with continuous stirring.
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Work-up and Purification: A solid residue will form. Isolate this solid and extract it with boiling hexane (e.g., 40 mL).
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Distill off the hexane from the extract to yield the final product, 2-bromo-5-iodo-1,3-dimethylbenzene. For higher purity, low-temperature crystallization or column chromatography may be employed.[1]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-bromo-5-iodo-1,3-dimethylbenzene stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes the compound a valuable building block for creating complex, unsymmetrical molecules, which is a common strategy in the design of novel drug candidates.
Selective Cross-Coupling Reactions
The primary application of this intermediate is in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. By carefully controlling reaction conditions, chemists can selectively react at the iodine position while leaving the bromine atom available for subsequent transformations.
Experimental Protocol: Representative Sonogashira Coupling
This protocol provides a general method for the selective Sonogashira coupling at the iodine position, which is the more reactive site.
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Reaction Setup: To a dry flask, add 2-bromo-5-iodo-1,3-dimethylbenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), copper(I) iodide (CuI, 0.04 equiv.), and a base (e.g., triethylamine or diisopropylamine).
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Establish an inert atmosphere by purging the flask with argon or nitrogen.
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Add an anhydrous solvent, such as THF or DMF.
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Addition of Alkyne: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred mixture.
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Reaction: Stir the reaction at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed under mild conditions. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove solid residues.
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Wash the organic phase with aqueous ammonium chloride (NH₄Cl) and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to isolate the mono-alkynylated product.
Safety and Handling
2-Bromo-5-iodo-1,3-dimethylbenzene should be handled by technically qualified personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
2-Bromo-5-iodo-1,3-dimethylbenzene is a highly versatile and valuable intermediate in modern organic synthesis. Its defining feature—the differential reactivity of its two halogen substituents—provides a strategic advantage for the controlled, stepwise construction of complex molecular architectures. This capability is particularly crucial in the fields of pharmaceutical research and material science, where precise molecular design is paramount for achieving desired biological activities or material properties. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this important synthetic building block.
